molecular formula C10H9N3O4 B6180779 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 2613385-22-9

3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B6180779
CAS RN: 2613385-22-9
M. Wt: 235.2
InChI Key:
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Description

“3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound that belongs to the family of N-heterocyclic compounds . It is a derivative of pyrazolo[1,5-a]pyrimidine . The compound has a molecular weight of 235.2 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of substituted pyridine as a raw material. Under the action of hydroxylamine-O-sulfonic acid, a substituted N-amino pyridine sulfate is obtained. This is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl acetylene to generate the ethyl ester derivative of the compound. This ester is then hydrolyzed to the acid under the action of a 30% NaOH aqueous solution .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves both pyrazole and pyrimidine rings . The ORTEP view of a similar compound shows a triclinic structure with specific dimensions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an addition-elimination reaction (aza-Michael type), which bonds the NH2-group of the starting aminopyrazole with the Cβ of the starting material . The reaction is regioselective and can be controlled using the dimethylamino leaving group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 275-280 °C . The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to wear laboratory clothes, disposable gloves, and masks when handling this compound .

Future Directions

The compound and its derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have potential anticancer activity and enzymatic inhibitory activity . Future research could focus on the development of new synthetic routes and applications of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves the reaction of ethyl 3-amino-4-oxo-4,5-dihydropyrazole-5-carboxylate with ethyl 2-cyanoacetate followed by cyclization with guanidine to form the target compound.", "Starting Materials": [ "Ethyl 3-amino-4-oxo-4,5-dihydropyrazole-5-carboxylate", "Ethyl 2-cyanoacetate", "Guanidine" ], "Reaction": [ "Step 1: Ethyl 3-amino-4-oxo-4,5-dihydropyrazole-5-carboxylate is reacted with ethyl 2-cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(ethoxycarbonyl)-4-oxo-4,5-dihydropyrazole-5-carboxylate.", "Step 2: Ethyl 3-(ethoxycarbonyl)-4-oxo-4,5-dihydropyrazole-5-carboxylate is then reacted with guanidine in the presence of a catalyst such as trifluoroacetic acid to form 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid." ] }

CAS RN

2613385-22-9

Molecular Formula

C10H9N3O4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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